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A Comparative Guide to the In Vitro and In Vivo Efficacy of SRK-181 (Linavonkibart)
Introduction

SRK-181, also known as linavonkibart, is a fully human IgG4 monoclonal antibody designed to
selectively inhibit the activation of latent transforming growth factor-beta 1 (TGF{1).[1] TGFp1
IS a cytokine that plays a crucial role in creating an immunosuppressive tumor
microenvironment, which can lead to resistance to checkpoint inhibitor therapies.[1] By
specifically targeting the latent form of TGF[31, SRK-181 aims to overcome this resistance and
enhance the efficacy of anti-cancer immunotherapies.[2] This guide provides a comparative
overview of the in vitro and in vivo efficacy of SRK-181, with supporting experimental data and
comparisons to other TGF-[3 pathway inhibitors.

In Vitro Efficacy

SRK-181 demonstrates high-affinity and selective binding to latent TGFB1, effectively
preventing its activation.[3] This selectivity is a key feature, as it is designed to avoid the
toxicities associated with non-selective TGF-f3 inhibition.[3]

Table 1: In Vitro Inhibition of Latent TGFB1 Activation by
SRK-181
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Species IC50 (nM)
Human 1.02
Rat 1.11
Cynomolgus Monkey 1.05

Data sourced from a cell-based assay measuring the inhibition of latent TGF31 activation.[3]

In Vivo Efficacy

Preclinical and clinical studies have evaluated the in vivo efficacy of SRK-181, both as a
monotherapy and in combination with other anti-cancer agents.

Preclinical Studies

In syngeneic mouse tumor models that are resistant to anti-PD-1 therapy, the murine version of
SRK-181 (SRK-181-mIgG1) in combination with an anti-PD-1 antibody has been shown to
induce tumor regression and improve survival. This anti-tumor activity is associated with an
increase in the infiltration of effector T cells into the tumor microenvironment.[4]

Clinical Studies

The ongoing Phase 1 DRAGON trial (NCT04291079) is evaluating the safety and efficacy of
SRK-181 in patients with locally advanced or metastatic solid tumors.[5]

Table 2: Clinical Efficacy of SRK-181 in Combination
with Anti-PD-(L)1 Therapy (Phase 1 DRAGON Trial)
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Objective Response Rate

Cancer Type Patient Population
(ORR)

Clear Cell Renal Cell ) ) 27% (3 confirmed Partial

_ Anti-PD-1 Resistant i _

Carcinoma (ccRCC) Responses in 11 patients)

Early signs of efficacy with
] ] ] ) prolonged stable disease and
Various Solid Tumors Anti-PD-(L)1 Resistant

a confirmed Partial Response

observed.

Data as of the December 2, 2022 data cutoff.[5]

Comparison with Alternative TGF-3 Inhibitors

Several other therapeutic agents targeting the TGF-3 pathway are in development. This section
provides a comparison of SRK-181 with some of these alternatives.

Table 3: Comparison of SRK-181 with Other TGF-f3
Pathway Inhibitors
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Mechanism of In Vitro Key In Vivo
Drug Name . Target .
Action Potency (IC50) Efficacy Data
27% ORR in
anti-PD-1
~1 nM (for latent .

SRK-181 Monoclonal resistant ccRCC
, _ _ Latent TGFB1 TGFp1 _ o
(Linavonkibart) Antibody o (in combination

activation)[3] ] )
with anti-PD-
(L1).[5]
Monotherapy
resulted in

51 nM (for o
L significant tumor
Galunisertib Small Molecule TGFB Receptor |  TGFBRI )
- growth delay in
(LY2157299) Inhibitor (ALK5) autophosphorylat
. breast and lung
ion)[5]
cancer xenograft
models.[5]
Reduced
] Pan-TGF-8 metastases in
Fresolimumab Monoclonal ) o
) (neutralizes all - preclinical breast
(GC1008) Antibody )
isoforms) cancer models.
[6]
28.2% ORR in
pretreated,
immune
) Bifunctional TGF-$ and PD- checkpoint
Bintrafusp Alfa ] ] - N
Fusion Protein L1 inhibitor-naive
recurrent/metast
atic cervical
cancer.[7]
AVID200 TGF- Trap TGF-B1 and - Preclinical data
TGF-33 shows reversal

of bone marrow
fibrosis and
restoration of
normal

hematopoiesis in
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myelofibrosis

models.[8]

Experimental Protocols
In Vitro Latent TGFB1 Activation Assay

This assay is designed to measure the ability of a compound to inhibit the activation of latent
TGFp1.

Principle: Latent TGFB1 is expressed on the surface of cells. Upon activation, the active TGF[(31
can be measured. This assay quantifies the inhibition of this activation process.

Protocol:

Cell Culture: LN229 human glioblastoma cells are engineered to overexpress latent TGF31
from different species (human, rat, cynomolgus monkey) in the extracellular matrix.[3]

o Compound Incubation: The cells are incubated with varying concentrations of SRK-181.

o Activation Measurement: The amount of activated TGF31 is measured using CAGA12
reporter cells, which contain a luciferase reporter gene responsive to TGF-f3 signaling.[3]

o Data Analysis: The percentage of inhibition is calculated relative to a vehicle control. The
IC50 value is determined from the dose-response curve.

In Vivo Murine Tumor Model of Immunotherapy
Resistance

This model is used to evaluate the efficacy of SRK-181 in overcoming resistance to checkpoint
inhibitors.

Principle: A tumor cell line that is known to be resistant to anti-PD-1 therapy is implanted in
mice. The mice are then treated with a combination of SRK-181 and an anti-PD-1 antibody to
assess the anti-tumor effect.

Protocol:
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e Tumor Implantation: Syngeneic tumor cells (e.g., EMT6 breast cancer cells) are implanted
into immunocompetent mice.[4]

e Treatment: Once tumors are established, mice are treated with SRK-181-mIgG1 (the murine
version of SRK-181) in combination with an anti-PD-1 antibody.[4]

e Tumor Measurement: Tumor growth is monitored regularly by measuring tumor volume.

e Immunophenotyping: At the end of the study, tumors are harvested to analyze the immune
cell infiltrate, particularly the presence of CD8+ T cells, by flow cytometry or
immunohistochemistry.[4]

» Data Analysis: Tumor growth curves and survival data are analyzed to determine the efficacy
of the combination therapy compared to monotherapies and control groups.

Visualizations
TGF-B1 Signaling Pathway
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Caption: TGF-B1 Signaling Pathway and the Mechanism of Action of SRK-181.

Experimental Workflow for In Vivo Efficacy Study
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Caption: Workflow for a preclinical in vivo study of SRK-181.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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